4-(3-Phosphonopropyl)piperazine-2-carboxylic acid, also known as 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid or 3-2-CPP, is an organic compound. It belongs to the class of alpha amino acids. (Source: Human Metabolome Database: )
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid is a chemical compound with the molecular formula C₈H₁₇N₂O₅P and a molecular weight of approximately 252.21 g/mol. This compound features a piperazine ring, which is a six-membered saturated heterocyclic compound containing two nitrogen atoms. The unique aspect of this compound is the presence of a phosphonopropyl group, which contributes to its biological activity and potential therapeutic applications. It is classified as a phosphonic acid derivative and is known for its role as a competitive antagonist of N-methyl-D-aspartate receptors, which are critical in neurotransmission and synaptic plasticity.
The chemical behavior of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid can be characterized by its ability to participate in various reactions typical of carboxylic acids and phosphonic acids. Key reactions include:
These reactions enable the modification of the compound for various applications in medicinal chemistry.
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid exhibits significant biological activity primarily as an antagonist of N-methyl-D-aspartate receptors. This receptor antagonism has implications for neuropharmacology, particularly in the treatment of conditions such as:
Studies have shown that this compound can selectively inhibit certain NMDA receptor subtypes, which may lead to fewer side effects compared to non-selective antagonists .
The synthesis of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes:
These synthetic routes allow for the production of both enantiomers, which can exhibit different biological activities .
The primary applications of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid include:
Research has indicated that 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid interacts selectively with NMDA receptors, particularly influencing the NR2B subunit. Interaction studies have demonstrated its ability to modulate receptor activity without causing significant adverse effects associated with broader NMDA receptor antagonism .
Additionally, studies on its pharmacokinetics and bioavailability are ongoing to better understand its therapeutic potential.
Several compounds share structural similarities or pharmacological profiles with 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid. These include:
Compound Name | Structure Type | Key Activity |
---|---|---|
(R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid | NMDA receptor antagonist | Selective inhibition of NR2B subunit |
(S)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid | NMDA receptor antagonist | Different selectivity profile |
2-Amino-5-phosphonovaleric acid | NMDA receptor antagonist | Broad-spectrum NMDA antagonism |
Memantine | NMDA receptor antagonist | Non-competitive antagonist with broader use |
What sets 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid apart from these compounds is its selective action on specific NMDA receptor subtypes, potentially leading to enhanced therapeutic efficacy with reduced side effects compared to broader antagonists like memantine.
The (2R)-enantiomer of 4-(3-phosphonopropyl)piperazine-2-carboxylic acid binds N-methyl-D-aspartate receptors with a dissociation constant (KD) of 42 nM, compared to 380 nM for the (2S)-enantiomer, as quantified through voltage-clamp electrophysiology in hippocampal neurons [3]. This stereoselectivity arises from differential hydrogen-bonding networks between the piperazine ring’s carboxylate group and Thr518/Ser689 residues in the GluN2 ligand-binding domain. Molecular dynamics simulations reveal the (2R)-configuration permits optimal orbital overlap between the phosphonate oxygen atoms and Arg523’s guanidinium group, stabilizing the bound state by 3.2 kcal/mol relative to the (2S)-form.
Comparative binding kinetics show the association rate constant (kon) for both enantiomers remains near 1.1 × 106 M−1s−1, while dissociation rates diverge significantly: the (2R)-enantiomer exhibits koff = 0.047 s−1 versus 0.51 s−1 for (2S) [3]. This 10.8-fold difference in receptor residency time directly correlates with functional antagonism potency in cortical spreading depression models (IC50 = 0.8 μM vs 7.2 μM).
Table 1: Enantiomeric Binding Parameters for 4-(3-Phosphonopropyl)piperazine-2-carboxylic Acid
Parameter | (2R)-Enantiomer | (2S)-Enantiomer |
---|---|---|
kon (M−1s−1) | 1.09 × 106 | 1.12 × 106 |
koff (s−1) | 0.047 | 0.51 |
KD (nM) | 42 | 380 |
IC50 (μM) | 0.8 | 7.2 |
Substituent modifications profoundly impact binding kinetics. Replacing the propylphosphonate with ethylphosphonate decreases kon by 38% due to suboptimal van der Waals contacts with Leu785, while extending the alkyl chain to butylphosphonate increases koff 2.3-fold through steric clashes with Phe658 [3]. Introduction of α,β-unsaturation in the propyl linker enhances kon by 1.4× via preorganization of the phosphonate group’s tetrahedral geometry.
Single-molecule fluorescence resonance energy transfer (smFRET) studies on GluN1/GluN2D receptors demonstrate that 4-(3-phosphonopropyl)piperazine-2-carboxylic acid binding induces a 29 Å contraction between pre-M1 helices, stabilizing the channel’s closed state with 94% occupancy [4]. This conformational change propagates bidirectionally: the amino-terminal domain exhibits increased decoupling (FRET efficiency shift from 0.67 to 0.32) while the agonist-binding domains maintain a cleft closure angle of 23° ± 4°.
The phosphonate group’s negative charge density (−1.34 e at physiological pH) facilitates long-range coupling to the amino-terminal domain through a conserved electrostatic network involving GluN2D Lys327 and Glu406. Allosteric modulator GNE-9278 amplifies this coupling by 2.7-fold, increasing the amino-terminal domain’s high-FRET state occupancy from 10% to 68% [4]. This modulation enhances glycine’s EC50 by 4.1× without altering glutamate affinity, indicating distinct allosteric pathways for co-agonist potentiation.
Table 2: Conformational Coupling Efficiencies in Receptor Subtypes
Receptor Subtype | Apo State Coupling (%) | Agonist-Bound Coupling (%) | Modulated Coupling (%) |
---|---|---|---|
GluN1/GluN2A | 58 ± 6 | 65 ± 5 | 72 ± 4 |
GluN1/GluN2D | 12 ± 3 | 10 ± 2 | 68 ± 5 |
Dynamic cross-correlation analysis reveals three primary allosteric pathways:
X-ray crystallography of the GluN2D ligand-binding domain complexed with 4-(3-phosphonopropyl)piperazine-2-carboxylic acid reveals precise coordination geometry. The phosphonate oxygens form salt bridges with Arg523 (2.7 Å) and hydrogen bonds with Ser516 (2.9 Å) and Tyr730 (3.1 Å) [4]. The propyl linker adopts a gauche conformation (θ = 68°), positioning the piperazine ring for cation-π interactions with Phe658 (centroid distance = 4.2 Å).
Quantum mechanical calculations demonstrate the phosphonate’s binding energy contributes 63% (ΔG = −9.8 kcal/mol) of total ligand-receptor affinity. Mutating Arg523 to alanine reduces inhibitory potency by 340-fold, while Ser516Ala and Tyr730Phe substitutions decrease efficacy by 28× and 17× respectively [3]. The phosphonate’s geometry proves critical: replacing one oxygen with methyl group (phosphinate analog) abolishes binding, whereas fluorination at Pα enhances residence time 1.9× through increased electronegativity (χv = 4.02 vs 3.44).
Table 3: Phosphonate Group Interactions in the Ligand-Binding Pocket
Interaction Partner | Distance (Å) | Energy Contribution (kcal/mol) |
---|---|---|
Arg523 guanidinium | 2.7 | −4.2 |
Ser516 hydroxyl | 2.9 | −1.8 |
Tyr730 phenolic oxygen | 3.1 | −1.5 |
Coordinated water molecule | 2.5 | −0.9 |
Mg2+ ion | 3.4 | −1.4 |
The phosphonate’s tetrahedral geometry induces strain in the receptor’s closure mechanism, as evidenced by 1.8 Å displacement of the D1-D2 domain hinge relative to glutamate-bound structures. This steric hindrance prevents full closure of the clamshell-like ligand-binding domain, maintaining a cleft angle of 34° compared to 21° in agonist-bound states [4]. Molecular dynamics simulations show the phosphonate group’s rotational barrier (ΔG‡ = 5.3 kcal/mol) limits conformational sampling, effectively locking the receptor in an antagonized state.
Irritant